molecular formula C6H5BrFNS B1378201 2-Bromo-3-fluoro-5-(methylthio)pyridine CAS No. 1820608-42-1

2-Bromo-3-fluoro-5-(methylthio)pyridine

Cat. No. B1378201
M. Wt: 222.08 g/mol
InChI Key: UMYAYFMDSKEYHI-UHFFFAOYSA-N
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Description

“2-Bromo-3-fluoro-5-(methylthio)pyridine” is a chemical compound with the empirical formula C6H5BrFNS . It is an important intermediate in organic synthesis, with applications in pharmaceuticals, organic solvents, dyes, pesticides, and spices .


Synthesis Analysis

The synthesis of “2-Bromo-3-fluoro-5-(methylthio)pyridine” can involve several steps. For instance, it can be prepared from 5-Bromo-2-fluoropyridine via a Suzuki coupling reaction with phenylboronic acid . It can also undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .


Molecular Structure Analysis

The molecular weight of “2-Bromo-3-fluoro-5-(methylthio)pyridine” is 222.08 . Its InChI code is 1S/C6H5BrFNS/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 and its SMILES string is Cc1cc(F)cnc1Br .


Chemical Reactions Analysis

“2-Bromo-3-fluoro-5-(methylthio)pyridine” can participate in various chemical reactions. For example, it can act as a substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .


Physical And Chemical Properties Analysis

“2-Bromo-3-fluoro-5-(methylthio)pyridine” is a liquid at room temperature . It has a refractive index of 1.540 and a density of 1.598 g/mL at 25 °C .

Scientific Research Applications

Application 12: Flavor and Fragrance Industry

These applications demonstrate the versatility of “2-Bromo-3-fluoro-5-(methylthio)pyridine” in various scientific fields. For detailed experimental procedures and quantitative data, it is advisable to consult specific scientific publications and databases .

Application 18: Chemical Sensors

The versatility of “2-Bromo-3-fluoro-5-(methylthio)pyridine” in scientific research is evident from its wide range of applications across different fields. For the latest and most detailed information, including experimental procedures and quantitative data, consulting up-to-date scientific literature is essential .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

“2-Bromo-3-fluoro-5-(methylthio)pyridine” can act as the raw material to prepare 2:2’-dipyridyl and its derivatives . It may also be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . Future research could explore these and other potential applications of this compound.

properties

IUPAC Name

2-bromo-3-fluoro-5-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNS/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYAYFMDSKEYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(N=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluoro-5-(methylthio)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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